![molecular formula C18H31N7O3 B11254377 6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11254377.png)
6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de pirimidina sustituido con varios grupos funcionales, incluido un anillo de piperidina y un anillo de morfolina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Un enfoque común involucra los siguientes pasos:
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar a través de una reacción de condensación entre una dicetona adecuada y un derivado de guanidina en condiciones ácidas.
Introducción del Grupo Nitro: El grupo nitro se puede introducir mediante nitración usando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Sustitución con Piperidina y Morfolina: Los anillos de piperidina y morfolina se pueden introducir mediante reacciones de sustitución nucleofílica utilizando haluros de alquilo apropiados y las aminas correspondientes.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción del grupo nitro a una amina se puede lograr utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones adyacentes al grupo nitro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio.
Sustitución: Haluros de alquilo y aminas en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia su potencial como compuesto farmacológicamente activo, particularmente en el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos.
Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar la inhibición de enzimas y la unión de receptores.
Ciencia de los Materiales: Se explora su uso potencial en la síntesis de nuevos materiales con propiedades electrónicas u ópticas únicas.
Industria: El compuesto se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo del objetivo. El grupo nitro y los anillos heterocíclicos juegan un papel crucial en la unión al sitio activo de la molécula diana, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-bromo-2-{[(3R,5S)-3,5-dimetilpiperidin-1-il]carbonil}fenil)-4-morfolin-4-il-4-oxobutanamida
- 4-bromo-2-{[(3R,5S)-3,5-dimetilpiperidin-1-il]carbonil}anilina
Singularidad
6-(3,5-dimetilpiperidin-1-il)-N~2~-[3-(morfolin-4-il)propil]-5-nitropirimidin-2,4-diamina es única debido a su combinación específica de grupos funcionales y anillos heterocíclicos, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H31N7O3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylpiperidin-1-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H31N7O3/c1-13-10-14(2)12-24(11-13)17-15(25(26)27)16(19)21-18(22-17)20-4-3-5-23-6-8-28-9-7-23/h13-14H,3-12H2,1-2H3,(H3,19,20,21,22) |
Clave InChI |
NEICZCYPVJXYTM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11254300.png)
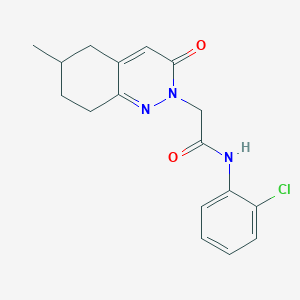
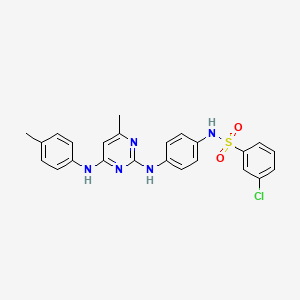
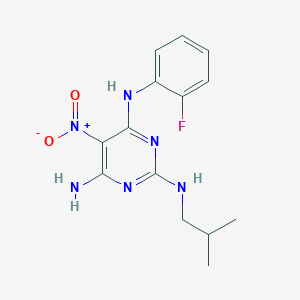
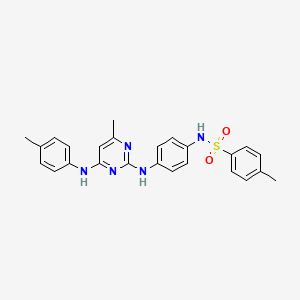
![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)
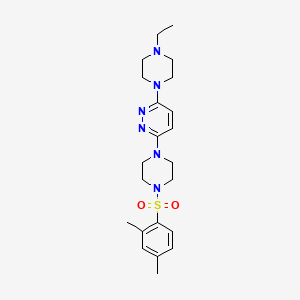
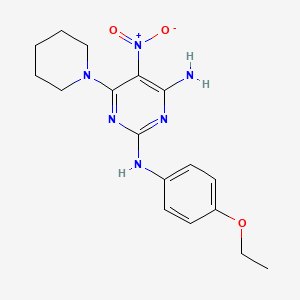
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
![N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B11254384.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11254391.png)


![N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254396.png)
